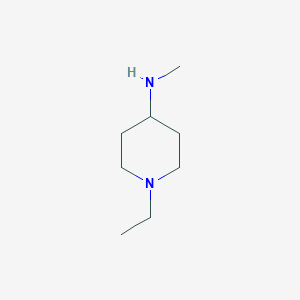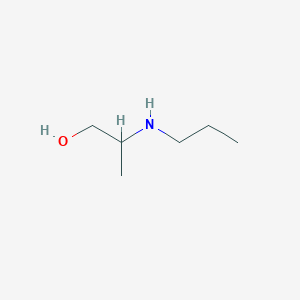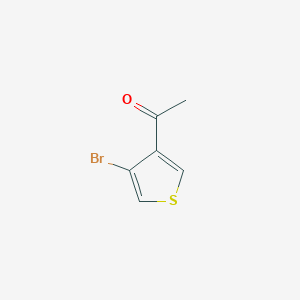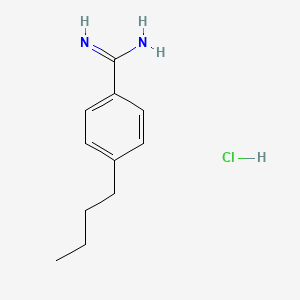
(4-Brombutyl)cyclohexan
Übersicht
Beschreibung
(4-Bromobutyl)cyclohexane is an organic compound with the molecular formula C10H19Br It consists of a cyclohexane ring substituted with a bromobutyl group at the fourth position
Wissenschaftliche Forschungsanwendungen
(4-Bromobutyl)cyclohexane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Chemical Biology: Employed in the study of biological systems and the development of bioactive compounds.
Wirkmechanismus
Target of Action
Brominated compounds like (4-bromobutyl)cyclohexane are often used in proteomics research
Mode of Action
For instance, bromobutyl rubber can form carbon-carbon crosslinks when heated with zinc oxide at a temperature greater than 160 °C . This suggests that (4-Bromobutyl)cyclohexane might undergo similar reactions, potentially interacting with its targets through covalent bonding.
Biochemical Pathways
For example, bromobutyl rubber can form carbon-carbon crosslinks, suggesting that (4-Bromobutyl)cyclohexane might also influence crosslinking processes in biological systems .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight of 21916 , could influence its pharmacokinetics. For instance, its relatively low molecular weight might facilitate absorption and distribution within the body.
Result of Action
Given its potential to form carbon-carbon crosslinks , it might influence the structure and function of target molecules, potentially leading to changes in cellular processes.
Action Environment
The action, efficacy, and stability of (4-Bromobutyl)cyclohexane can be influenced by various environmental factors. For instance, the bromination reaction of bromobutyl rubber is known to be temperature-dependent . Therefore, the temperature and other environmental conditions could influence the action of (4-Bromobutyl)cyclohexane.
Biochemische Analyse
Biochemical Properties
(4-Bromobutyl)cyclohexane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with lipid-activated G protein-coupled receptor GPR55, where (4-Bromobutyl)cyclohexane acts as an agonist or antagonist with tunable efficacy . This interaction is crucial for studying the receptor’s role in various physiological processes, including pain perception and inflammation.
Cellular Effects
(4-Bromobutyl)cyclohexane influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-Bromobutyl)cyclohexane can modulate the activity of GPR55, leading to changes in intracellular calcium levels and activation of downstream signaling cascades . These effects can alter gene expression patterns and metabolic flux within the cell, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of (4-Bromobutyl)cyclohexane involves its binding interactions with specific biomolecules. It can bind to GPR55, either activating or inhibiting the receptor’s function . This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, (4-Bromobutyl)cyclohexane can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromobutyl)cyclohexane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Bromobutyl)cyclohexane remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to (4-Bromobutyl)cyclohexane can lead to sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of (4-Bromobutyl)cyclohexane vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of (4-Bromobutyl)cyclohexane have been associated with toxic effects, including central nervous system depression and altered metabolic activity . These dosage-dependent effects are crucial for determining safe and effective usage levels in research and potential therapeutic applications.
Metabolic Pathways
(4-Bromobutyl)cyclohexane is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that are excreted via urine or bile . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential impact on metabolic flux.
Transport and Distribution
Within cells and tissues, (4-Bromobutyl)cyclohexane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of (4-Bromobutyl)cyclohexane plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, (4-Bromobutyl)cyclohexane may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and signaling pathways. Understanding its subcellular localization is essential for elucidating its precise mechanism of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4-Bromobutyl)cyclohexane can be synthesized through the bromination of 4-cyclohexyl-1-butanol. The reaction typically involves the use of phosphorus tribromide (PBr3) as the brominating agent. The reaction is carried out at temperatures ranging from 0°C to 100°C over a period of approximately 3.75 hours .
Industrial Production Methods: In an industrial setting, the production of (4-Bromobutyl)cyclohexane may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Bromobutyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) in polar solvents.
Elimination Reactions: Often require strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents.
Oxidation and Reduction Reactions: May involve reagents like potassium permanganate (KMnO4) for oxidation or lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed:
Substitution Reactions: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction Reactions: Formation of corresponding oxidized or reduced products.
Vergleich Mit ähnlichen Verbindungen
(4-Chlorobutyl)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
(4-Iodobutyl)cyclohexane: Similar structure but with an iodine atom instead of bromine.
(4-Fluorobutyl)cyclohexane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (4-Bromobutyl)cyclohexane is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability.
Eigenschaften
IUPAC Name |
4-bromobutylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFWXUKZEJDCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553375 | |
| Record name | (4-Bromobutyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60439-16-9 | |
| Record name | (4-Bromobutyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














